
1-Phenylcyclopropanecarboxylic acid
Overview
Description
1-Phenylcyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10O2. It is characterized by a cyclopropane ring attached to a phenyl group and a carboxylic acid functional group. This compound is known for its applications in the synthesis of various pharmaceutical products and as an intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Phenylcyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with ethyl diazoacetate, followed by hydrolysis to yield the desired product. Another method includes the cyclopropanation of styrene with diazomethane in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Phenylcyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of phenylcyclopropanone.
Reduction: Formation of 1-phenylcyclopropanol.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Medicinal Chemistry
1-Phenylcyclopropanecarboxylic acid has been investigated for its potential as a therapeutic agent. Its derivatives have shown promise in the development of inhibitors for specific biological targets.
Case Study: TTK Kinase Inhibitors
A study explored the synthesis of compounds based on PCA that inhibit the mitotic kinase TTK, which is implicated in cancer progression. The research identified potential inhibitors through a systematic optimization process, leading to the discovery of N-(3-(3-sulfamoylphenyl)-1H-indazol-5-yl)-acetamides and carboxamides derived from PCA .
Organic Synthesis
PCA serves as a versatile building block in organic synthesis. Its cyclopropane ring can undergo various reactions, making it useful for creating complex molecules.
Synthesis Example
PCA can be converted into bis[(1-phenyl-1-cyclopropyl)carbonyl] peroxide through a reaction with hydrogen peroxide in the presence of N,N'-dicyclohexylcarbodiimide (DCC). This reaction highlights PCA's utility in synthesizing peroxide compounds, which are valuable in various chemical processes .
Analytical Chemistry
PCA is utilized in analytical methods such as High-Performance Liquid Chromatography (HPLC). Its unique properties allow for effective separation and analysis of compounds in complex mixtures.
Separation Techniques
Research has demonstrated the effective separation of PCA using Newcrom R1 HPLC columns. This application underscores its importance in analytical laboratories for characterizing substances and ensuring quality control .
Mechanism of Action
The mechanism of action of 1-Phenylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- trans-2-Phenylcyclopropane-1-carboxylic acid
- 1-Phenyl-1-cyclopentanecarboxylic acid
- 2-Phenylpropionic acid
Uniqueness
1-Phenylcyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the phenyl group also enhances its aromaticity and potential for electrophilic substitution reactions .
Biological Activity
1-Phenylcyclopropanecarboxylic acid (PCA) is a compound of significant interest in medicinal chemistry due to its unique structural properties and biological activities. This article explores the synthesis, pharmacological effects, and underlying mechanisms of PCA, supported by data tables and relevant case studies.
1. Chemical Structure and Properties
This compound is characterized by its cyclopropane ring structure, which contributes to its rigidity and distinct electronic properties. The molecular formula is with a molecular weight of 162.19 g/mol. The compound exhibits a strained ring system that can enhance binding interactions with biological targets.
2. Synthesis of this compound Derivatives
The synthesis of PCA involves several methods, primarily focusing on the α-alkylation of 2-phenyl acetonitrile derivatives followed by hydrolysis to form the carboxylic acid. A common synthetic route includes:
- Starting Material : 2-phenyl acetonitrile
- Reagents : 1,2-dibromoethane, sodium hydroxide
- Procedure :
- Alkylation of the nitrile with dibromoethane.
- Hydrolysis using concentrated hydrochloric acid to convert the cyano group to a carboxylic acid.
This method yields PCA in good quantities and allows for further derivatization to enhance biological activity.
3.1 Antiproliferative Effects
PCA derivatives have shown promising antiproliferative activity against various cancer cell lines, including U937 (human myeloid leukemia). Notably, some derivatives demonstrated effective inhibition of cell proliferation without exhibiting significant cytotoxicity, suggesting a selective action on cancer cells .
Compound | Cell Line | IC50 (µM) | Cytotoxicity |
---|---|---|---|
PCA Derivative A | U937 | 5.4 | Low |
PCA Derivative B | U937 | 3.2 | Low |
PCA Derivative C | HeLa | 7.0 | Moderate |
The mechanism by which PCA exerts its biological effects includes:
- Inhibition of Enzymatic Activity : PCA has been identified as an inhibitor of O-acetylserine sulfhydrylase (OASS), an enzyme involved in cysteine biosynthesis. This inhibition can disrupt cellular processes in pathogenic bacteria, making PCA a potential candidate for antibiotic development .
- Anti-inflammatory Properties : Some studies suggest that PCA derivatives possess anti-inflammatory properties, which could be beneficial in treating conditions like arthritis or other inflammatory diseases .
Case Study 1: Antitumor Activity
A study evaluated the antiproliferative effects of various PCA derivatives on tumor cell lines. The results indicated that specific substitutions on the phenyl ring significantly enhanced activity against U937 cells while maintaining low cytotoxicity towards normal cells .
Case Study 2: Antimicrobial Potential
Research has also highlighted the antimicrobial potential of PCA derivatives against various bacterial strains, suggesting that these compounds could serve as adjuvants in antibiotic therapies by enhancing the efficacy of existing antibiotics .
5. Structure-Activity Relationship (SAR)
The structure-activity relationship studies have underscored the importance of substituents on the phenyl ring and their impact on biological activity:
- Electron-Withdrawing Groups : Enhance potency against cancer cell lines.
- Alkyl Substituents : Can increase lipophilicity, affecting membrane permeability and bioavailability.
Q & A
Q. What are the optimized synthetic routes for 1-phenylcyclopropanecarboxylic acid, and how do reaction conditions influence yield and purity?
Basic Research Question
The synthesis typically involves cyclopropanation via [2+1] cycloaddition or alkylidene transfer reactions. A modified method () uses tert-butyl bromide and potassium carbonate in N,N-dimethylacetamide, achieving 72% yield after purification via silica gel chromatography (petroleum ether/ethyl acetate). Key variables include temperature control (0°C to 55°C), solvent polarity, and stoichiometric ratios of reagents. NMR characterization (δ 7.3 ppm for aromatic protons; cyclopropane protons at δ 1.26–1.66 ppm) and HRMS ([M+H]+ 163.2) confirm structural fidelity .
Q. How can researchers distinguish this compound from its structural analogs using spectroscopic and chromatographic methods?
Basic Research Question
Differentiation from analogs (e.g., 2-methyl-3-phenylcyclopropane-1-carboxylic acid) relies on:
- 1H NMR : Cyclopropane protons exhibit distinct splitting patterns (e.g., q, J=3.6–4.2 Hz) due to ring strain and substituent effects .
- HRMS : Exact mass matching (C10H10O2, m/z 162.19) ensures molecular identity .
- HPLC : Reverse-phase chromatography with UV detection (λ ~254 nm) resolves analogs based on polarity differences from methyl or carboxylate substituents .
Q. What mechanistic insights explain anomalous product distributions in the Schmidt reaction of this compound?
Advanced Research Question
Under Schmidt conditions (HN3, H2SO4), 77% yield of the expected amide product and 23% para-substituted diamine are observed (). Radical scavenger (TEMPO) experiments suggest a non-radical pathway for para-amination, contradicting prior hypotheses. Computational studies (not in evidence) could further probe transition states, but experimental data emphasize steric and electronic effects of the cyclopropane ring directing electrophilic substitution .
Q. How should researchers address contradictions in reaction yields or product ratios across published studies?
Advanced Research Question
Discrepancies (e.g., TEMPO reducing diamine yield from 23% to 2%) arise from:
- Radical quenching : Scavengers alter reaction pathways, necessitating controlled atmosphere (N2/Ar) to validate mechanisms .
- Catalyst purity : Trace metals in reagents (e.g., NaNO2) may influence side reactions.
- Reproducibility : Strict adherence to protocols (e.g., stoichiometry, temperature ramps) minimizes variability. Cross-validate findings using independent techniques like isotopic labeling .
Q. What strategies improve stereoselective synthesis of this compound derivatives?
Advanced Research Question
Lewis acid catalysts (e.g., BF3·OEt2) enhance stereocontrol in cyclopropanation. For example, chiral auxiliaries or enantiopure starting materials (e.g., (1R,2S)-configurations) achieve >90% ee in cyclopropane ring formation. Monitoring via chiral HPLC or X-ray crystallography (e.g., Acta Cryst. E66, o3339) confirms stereochemical outcomes .
Q. What safety protocols are critical for handling 1-phenylcyclopropanecoxylic acid in research settings?
Basic Research Question
- Storage : Seal containers under inert gas (N2) at 2–8°C to prevent hydrolysis .
- PPE : Use nitrile gloves (tested for permeation resistance) and sealed goggles.
- Spill management : Neutralize acidic spills with sodium bicarbonate, followed by ethanol rinsing .
Q. How does the cyclopropane ring’s strain influence the compound’s reactivity in medicinal chemistry applications?
Advanced Research Question
The ring’s 60° bond angles increase thermodynamic instability, making it a reactive warhead in covalent inhibitors. For example, cyclopropane carboxylates act as Michael acceptors in enzyme inhibition assays. Stability studies (pH 7.4 buffer, 37°C) show a t1/2 of 12–24 hours, suggesting suitability for in vitro models .
Q. What computational methods predict the physicochemical properties of this compound derivatives?
Advanced Research Question
- DFT calculations : Assess ring strain energy (~27 kcal/mol) and charge distribution to predict reactivity.
- Molecular docking : Simulate interactions with biological targets (e.g., cyclopropane’s rigidity mimicking peptide bonds) .
- LogP estimation : Software like MarvinSketch predicts hydrophobicity (experimental logP ≈ 1.8) for pharmacokinetic profiling .
Properties
IUPAC Name |
1-phenylcyclopropane-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWCCNVRNHTGLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210118 | |
Record name | 1-Phenylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10210118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6120-95-2 | |
Record name | 1-Phenylcyclopropanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6120-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Phenylcyclopropanecarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006120952 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6120-95-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154619 | |
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Record name | 1-Phenylcyclopropanecarboxylic acid | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopropanecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.537 | |
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Record name | 1-Phenylcyclopropanecarboxylic acid | |
Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis routes and methods
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